molecular formula C6F4O2 B1208127 Tetrafluoro-1,4-benzoquinone CAS No. 527-21-9

Tetrafluoro-1,4-benzoquinone

Cat. No. B1208127
CAS RN: 527-21-9
M. Wt: 180.06 g/mol
InChI Key: JKLYZOGJWVAIQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluoranil can be synthesized through various methods, including the oxidation of pentafluorophenol or hexafluorobenzene with nitric acid, or alternatively, the oxidation of 2,3,5,6-tetrafluorohydroquinone with cerium(IV) ammonium nitrate (CAN) (Essers & Haufe, 2005). Another route involves the coupling of alcohols via a new type of oxidation–reduction condensation using tetrafluoro-1,4-benzoquinone (Taichi Shintou & T. Mukaiyama, 2003).

Molecular Structure Analysis

The molecular structure of gaseous tetrafluoro-p-benzoquinone has been determined through electron diffraction, revealing a planar molecule with specific geometrical parameters such as bond lengths and angles. This detailed structural information facilitates understanding its reactivity and interactions with other molecules (H. Schei et al., 1980).

Scientific Research Applications

1. Application in Lithium Batteries

  • Summary of Application: TFBQ is used in the development of lithium batteries. It forms a lithophilic quinone lithium salt (Li2TFBQ) in the solid electrolyte interface (SEI), which guides uniform lithium deposition .
  • Methods of Application: TFBQ is added in trace amounts to the PVDF/Li-based electrolytes. It uniformly forms Li2TFBQ in the SEI .
  • Results or Outcomes: The PVDF/Li-TFBQ 0.05 with a mass ratio of PVDF to TFBQ of 1:0.05 had the highest ionic conductivity of 2.39 × 10−4 S cm−1, and the electrochemical stability window reached 5.0 V .

2. Application in Li Metal Protection

  • Summary of Application: TFBQ is used for the first time as an additive for Li metal protection. It forms an F-rich interface layer on the Li metal surface during the charge and discharge process .
  • Methods of Application: TFBQ is utilized as an additive in the electrolyte. It reacts chemically and electrochemically with the Li metal surface .
  • Results or Outcomes: By using a lean electrolyte with 0.1 M TFBQ, the cycle life of Li|Li symmetric cells is increased at least 6 times compared to the control group .

3. Application in Supercapacitors

  • Summary of Application: TFBQ can provide pseudocapacitance and can be used as an electrode material for the development of supercapacitors .
  • Methods of Application: TFBQ forms a nanocomposite with multi-walled carbon nanotubes (MWCNTs) on a graphite electrode .

4. Application in Organic Synthesis

  • Summary of Application: TFBQ can be used to prepare symmetrical or unsymmetrical ethers by coupling of two alcohols via the oxidation-reduction condensation reaction .

5. Application in Organic Cathode Material

  • Summary of Application: TFBQ, the main structure of which has been widely applied as an organic cathode material, is utilized for the first time as an additive for Li metal protection .
  • Methods of Application: TFBQ is used as an additive in the electrolyte. It reacts chemically and electrochemically with the Li metal surface .
  • Results or Outcomes: By using a lean electrolyte with 0.1 M TFBQ, the cycle life of Li|Li symmetric cells is increased at least 6 times compared to the control group .

6. Application in Preparation of Azocino[4,3-b]indole Scaffold

  • Summary of Application: TFBQ can be used to prepare Azocino[4,3-b]indole scaffold, which is used as an intermediate to prepare (±)-dasycarpidone .

Safety And Hazards

Tetrafluoro-1,4-benzoquinone is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Tetrafluoro-1,4-benzoquinone has been used in the study of electronic excited states through high-resolution vacuum ultraviolet photoabsorption spectroscopy and time-dependent density functional theory calculations . It has also been used in the development of solid-state lithium batteries .

properties

IUPAC Name

2,3,5,6-tetrafluorocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLYZOGJWVAIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200661
Record name Fluoranil
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Molecular Weight

180.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluoro-1,4-benzoquinone

CAS RN

527-21-9
Record name Fluoranil
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Record name Fluoranil
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Record name Tetrafluoro-1,4-benzoquinone
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Record name Tetrafluoro-p-benzoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrafluoro-1,4-benzoquinone
Reactant of Route 2
Tetrafluoro-1,4-benzoquinone

Citations

For This Compound
306
Citations
D Catalano, CA Veracini, G Chidichimo… - Journal of the Chemical …, 1981 - pubs.rsc.org
The 13C nmr spectrum and the 13C satellites in the 19F nmr spectrum of tetrafluoro-1,4-benzoquinone (TFBQ) dissolved in CDCl3 solution have been recorded and analysed. The …
Number of citations: 8 pubs.rsc.org
A Ikuta, Y Suzuki, Y Nibu, H Shimada… - Bulletin of the Chemical …, 1999 - journal.csj.jp
The temperature and pressure effects on the Raman-active inter- and intramolecular vibrations of tetrafluoro-1,4-benzoquinone crystal were studied. The diffuse Raman bands observed …
Number of citations: 8 www.journal.csj.jp
Y Imai, T Kinuta, K Kamon, N Tajima… - Crystal Growth and …, 2009 - ACS Publications
Chiral and racemic charge-transfer (CT) complexes of the 1,1′-bi-2-naphthol system with tetrafluoro-1,4-benzoquinone (TFBQ) were successfully formed by using chiral and racemic 6,…
Number of citations: 8 pubs.acs.org
Y Hu, L Liu, J Zhao, D Zhang, J Shen, F Li, Y Yang… - Batteries, 2023 - mdpi.com
Poly(vinylidene fluoride) (PVDF)-based composite solid electrolytes (CSEs) are attracting widespread attention due to their superior electrochemical and mechanical properties. …
Number of citations: 0 www.mdpi.com
J Wang, DFR Gilson - Spectrochimica Acta Part A: Molecular and …, 1996 - Elsevier
The pressure dependence of the infrared spectra (600–1800, 2500–3600 cm −1 ) has been measured for 1,4-benzoquinone(2,5-cyclohexadiene-1,4-dione) and fluoranil (2,3,5,6-…
Number of citations: 5 www.sciencedirect.com
I Nishiguchi, K Mineyama, S Akiyama, Y Yamamoto… - TFA - researchgate.net
Anodic oxidation of polyfluorinated benzene and naphthalene derivatives (1) bearing 1, 4-difluoro groups in a mixed solvent of trifluoroacetic acid and methylene dichloride brought …
Number of citations: 0 www.researchgate.net
I Nishiguchi, K Mineyama, S Akiyama… - ECS …, 2008 - iopscience.iop.org
Anodic oxidation of polyfluorinated benzene and naphthalene derivatives (1) bearing 1, 4-difluoro groups in a mixed solvent of trifluoroacetic acid and methylene dichloride brought …
Number of citations: 1 iopscience.iop.org
HM Vyas, JKS Wan - Chemical Physics Letters, 1975 - Elsevier
CIDNP in the photolysis of tetrafluoro-1,4-benzoquinone was studied by using plane polarized light for excitation. Experiments show that the magnitude of CIDNP depends upon the …
Number of citations: 23 www.sciencedirect.com
T Shintou, T Mukaiyama - Chemistry letters, 2003 - journal.csj.jp
A new type of oxidation–reduction condensation by using tetrafluoro-1,4-benzoquinone (fluoranil), alcohols and alkoxydiphenylphosphines, in situ formed from n BuLi-treated alcohols …
Number of citations: 18 www.journal.csj.jp
VR Hathwar, R Bhowal, D Chopra - Journal of Molecular Structure, 2020 - Elsevier
Theoretical charge density studies are performed on the photoluminescent co-crystal of phenanthrene (PHNT) and tetrafluoro-1,4-benzoquinone (TFBQ) using the multipole modelling …
Number of citations: 3 www.sciencedirect.com

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